Araloside V
CAS No.: 340963-86-2
Cat. No.: VC21322465
Molecular Formula: C54H88O23
Molecular Weight: 1105.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 340963-86-2 |
---|---|
Molecular Formula | C54H88O23 |
Molecular Weight | 1105.3 g/mol |
IUPAC Name | [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (6aR,8aR,10S,12aR,14bS)-10-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
Standard InChI | InChI=1S/C54H88O23/c1-49(2)14-16-54(48(69)77-46-41(68)38(65)34(61)27(21-57)72-46)17-15-52(6)23(24(54)18-49)8-9-30-51(5)12-11-31(50(3,4)29(51)10-13-53(30,52)7)74-47-43(76-45-40(67)37(64)33(60)26(20-56)71-45)42(35(62)28(22-58)73-47)75-44-39(66)36(63)32(59)25(19-55)70-44/h8,24-47,55-68H,9-22H2,1-7H3/t24-,25+,26+,27+,28+,29-,30+,31-,32+,33+,34+,35+,36-,37-,38-,39+,40+,41+,42-,43+,44-,45-,46-,47-,51-,52?,53?,54?/m0/s1 |
Standard InChI Key | MROYUZKXUGPCPD-PQYZRRRPSA-N |
Isomeric SMILES | C[C@]12CC[C@@H](C([C@@H]1CCC3([C@@H]2CC=C4C3(CCC5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O |
SMILES | CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C |
Canonical SMILES | CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C |
Introduction
Araloside V, also known as Congmunoside V, is a triterpenoid saponin isolated from the plant Aralia elata. It is characterized by its complex molecular structure and significant biological activities, making it a compound of interest in various scientific studies.
Biological Activities
While specific biological activities of Araloside V are not extensively documented, triterpenoid saponins generally exhibit a range of bioactive properties, including anti-inflammatory, antioxidant, and cytotoxic effects against certain cancer cell lines. These activities are often attributed to their ability to interact with cellular membranes and modulate signaling pathways.
Related Saponins' Activities
-
Araloside A has been studied for its anti-inflammatory and anti-cancer properties. It inhibits nitric oxide production in macrophages and shows cytotoxicity against specific cancer cell lines, such as stomach cancer and melanoma cells .
-
General Saponin Activities: Saponins are known for their detergent-like properties, which can disrupt cell membranes, and they often exhibit immunomodulatory effects.
Potential Applications
-
Pharmaceutical Research: Triterpenoid saponins like Araloside V are of interest for their potential therapeutic applications, including anti-inflammatory and anticancer treatments.
-
Cosmetic and Dietary Supplements: Saponins are sometimes used in skincare products and dietary supplements due to their surfactant properties and potential health benefits.
Storage and Handling
Araloside V should be stored under controlled conditions, typically at -20°C, to maintain its stability and purity. It is classified as a laboratory chemical and is used in the manufacture of chemical compounds .
Safety Precautions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume